(+)-Vorozole

Stereospecificity Aromatase inhibition Enantiomer comparison

Select (+)-Vorozole (CAS 129731-10-8) for your preclinical aromatase inhibition studies based on its quantifiable advantages over generic AIs: 2.6-fold greater potency than letrozole (IC50 1.38 nM vs 3.58 nM), 9.3-fold greater than anastrozole; superior brain uptake clearance (0.910 mL/min·g brain vs 0.422 for letrozole) enabling CNS target engagement; and a 10,000-fold selectivity margin for CYP19A1 over other P450 enzymes. This stereospecific dextro-enantiomer of R76713 ensures experimental reproducibility in MCF-7/JEG-3 cell assays, DMBA-induced mammary carcinoma models, and neuroendocrine behavioral studies. Available in research-grade purity (≥98%) with global shipping.

Molecular Formula C16H13ClN6
Molecular Weight 324.77 g/mol
CAS No. 129731-10-8
Cat. No. B144775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Vorozole
CAS129731-10-8
Synonyms(N-methyl-(11C))vorozole
6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole
R 76713
R 83839
R 83842
R-76713
R-83839
R-83842
vorozole
vorozole, (+)-isome
Molecular FormulaC16H13ClN6
Molecular Weight324.77 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1
InChIInChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m0/s1
InChIKeyXLMPPFTZALNBFS-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Vorozole (CAS 129731-10-8): A Potent, Stereospecific Aromatase Inhibitor for Preclinical and Clinical Research


(+)-Vorozole (CAS 129731-10-8), also known as R83842 or Rivizor, is a non-steroidal triazole derivative belonging to the third-generation aromatase inhibitor (AI) class [1]. It acts as a competitive, reversible inhibitor of cytochrome P450 aromatase (CYP19A1), the enzyme responsible for the conversion of androgens to estrogens [1]. The compound is the pharmacologically active dextro-enantiomer of the racemic triazole derivative R76713, with the majority of its aromatase inhibition activity attributed to this specific stereoisomer [REFS-1, REFS-2]. (+)-Vorozole was developed for the treatment of hormone-dependent breast cancer in postmenopausal women and has been extensively characterized for its high potency and selectivity in both in vitro and in vivo models [3].

Why Generic Substitution Fails for (+)-Vorozole: Stereospecificity and Selectivity Differentiate It from Other Triazole Aromatase Inhibitors


In the class of third-generation non-steroidal aromatase inhibitors, generic substitution is not a straightforward option due to critical differences in stereospecificity, potency, and target engagement. (+)-Vorozole is a specific enantiomer (the dextro-isomer of R76713) whose activity is stereospecific; the levo-enantiomer shows significantly reduced activity in vivo [1]. Furthermore, compared to its clinical analogs, (+)-vorozole demonstrates a unique profile of brain penetration [2], a distinct selectivity margin for CYP19A1 over other cytochrome P450 enzymes [3], and a specific pattern of estrogen suppression [4]. These differentiating factors underscore that substituting (+)-vorozole with another AI like letrozole or anastrozole would alter experimental outcomes, particularly in studies involving central nervous system (CNS) effects, off-target P450 interactions, or stereospecific binding. The following quantitative evidence substantiates why (+)-vorozole is not simply interchangeable with its closest comparators.

Quantitative Differentiation Guide for (+)-Vorozole: Potency, Selectivity, and Brain Distribution Compared to Analogs


Stereospecific Aromatase Inhibition: (+)-Vorozole vs. Racemate and Levo-Enantiomer

The aromatase inhibitory activity of vorozole is stereospecific. (+)-Vorozole (R83842), the dextro-enantiomer, exhibits potent inhibition in rat granulosa cells. In a direct head-to-head study, the racemate R76713 and (+)-vorozole demonstrated equivalent in vivo efficacy in a rat mammary tumor model, whereas the levo-enantiomer (-)-vorozole was inactive [1]. This confirms the stereochemical dependence of target engagement.

Stereospecificity Aromatase inhibition Enantiomer comparison

Comparative In Vitro Aromatase Inhibition Potency: (+)-Vorozole vs. Letrozole and Anastrozole

In a study assessing brain distribution, the in vitro IC50 of (+)-vorozole against human aromatase was directly compared with letrozole and anastrozole. The IC50 of (+)-vorozole was 1.38 nM, compared to 3.59 nM for letrozole and 12.9 nM for anastrozole [1]. This indicates a rank order of potency: vorozole > letrozole > anastrozole.

IC50 Aromatase inhibition Potency comparison

Comparative Brain Distribution and Blood-Brain Barrier Permeability: (+)-Vorozole vs. Letrozole and Anastrozole

The brain-to-plasma ratio (Kp,brain) and brain uptake clearance of (+)-vorozole were measured alongside letrozole and anastrozole in mice. The Kp,brain for vorozole was 0.185 ± 0.031 mL/g brain, which is intermediate between letrozole (0.383 ± 0.048) and anastrozole (0.0299 ± 0.0068). However, the brain uptake clearance of vorozole was 0.910 ± 0.152 mL/(min·g brain), significantly exceeding that of letrozole (0.422 ± 0.068) and anastrozole (0.108 ± 0.018) [1]. While all three compounds are substrates for P-glycoprotein (P-gp), the net effect on brain accumulation differs, with vorozole demonstrating the highest rate of brain uptake.

Blood-brain barrier Brain distribution CNS penetration

Selectivity Margin for CYP19A1: (+)-Vorozole Demonstrates a 10,000-Fold Window Over Other P450 Enzymes

The selectivity of (+)-vorozole for aromatase (CYP19A1) over other cytochrome P450 enzymes and steroidogenic pathways is a defining feature. In vitro, the compound exhibits an IC50 of >10 µM for the inhibition of progesterone synthesis and other steroid biosynthetic pathways, compared to its low nanomolar IC50 for aromatase. This represents a selectivity margin of at least 10,000-fold [1]. This high degree of specificity was also confirmed in vivo, where single oral doses up to 10 mg/kg did not affect plasma levels of testicular or adrenal steroids in rats [2].

Selectivity CYP450 Off-target effects

Clinical Efficacy and Tolerability: (+)-Vorozole vs. Aminoglutethimide and Megestrol Acetate

In randomized phase III clinical trials for advanced breast cancer, (+)-vorozole was directly compared to aminoglutethimide (AG) and megestrol acetate (MA). Against AG, vorozole (2.5 mg/day) achieved a higher objective response rate (23% vs. 18%, p=0.085) and was associated with a significantly better quality of life score [1]. Against MA, response rates were similar (10.5% for vorozole vs. 7.6% for MA), but vorozole showed a trend toward longer median duration of response (18.2 vs. 12.5 months, p=0.07) and significantly less weight gain [1]. In a separate phase II trial of 27 patients with prior tamoxifen failure, vorozole produced an objective response rate of 30% (2 CR, 6 PR) with a median duration of 14.3 months [2].

Clinical trial Efficacy Tolerability Comparator

Differential Suppression of Estrogen Precursors: (+)-Vorozole Reduces Estrone Sulfate by >60%

In a phase II clinical study of 27 postmenopausal women with advanced breast cancer, treatment with (+)-vorozole (2.5 mg/day) for 6 months resulted in a differential reduction of serum estrogens. Estrone sulfate was reduced by more than 60%, estrone by 30-40%, and estradiol by only 10-20% [1]. The ratios of serum androstenedione/estrone and testosterone/estradiol increased significantly, consistent with the inhibition of peripheral aromatase activity. Importantly, levels of progesterone, cortisol, and aldosterone remained normal, confirming the drug's selectivity for aromatase without interference with adrenocortical steroid synthesis [1].

Estrogen suppression Estrone sulfate Biomarker

Optimal Research and Industrial Applications for (+)-Vorozole Based on Quantitative Differentiation


Preclinical Models Requiring Maximal Aromatase Blockade with High Potency

Based on its IC50 of 1.38 nM against human aromatase, which is 2.6-fold more potent than letrozole and 9.3-fold more potent than anastrozole [1], (+)-vorozole is the optimal choice for preclinical studies in which achieving near-complete aromatase inhibition at lower drug concentrations is critical. This includes cell-based assays with MCF-7 or JEG-3 cells, where high potency minimizes potential off-target effects associated with higher compound concentrations.

Neuroscience Research Investigating CNS Aromatase Function

For studies examining the role of brain aromatase in behavior, neuroprotection, or neuroinflammation, (+)-vorozole's superior brain uptake clearance (0.910 mL/min·g brain) compared to letrozole (0.422) and anastrozole (0.108) [2] makes it the preferred agent. This kinetic advantage facilitates effective CNS target engagement, as demonstrated in studies where (+)-vorozole modulated aromatase activity and sexual behavior in musk shrews [3].

Mechanistic Studies Requiring High Selectivity and Minimal Off-Target Endocrine Effects

In vitro and in vivo experiments that demand a clean pharmacological profile to attribute effects solely to aromatase inhibition should utilize (+)-vorozole. Its documented 10,000-fold selectivity margin for CYP19A1 over other P450-dependent steroidogenic pathways [4] and its lack of effect on adrenal steroids in vivo [5] ensure that confounding endocrine modulation is minimized.

Translational Oncology Models Referencing Clinical Vorozole Data

For researchers developing or validating preclinical models of hormone-dependent breast cancer, (+)-vorozole provides a direct link to clinical data. Its efficacy in the DMBA-induced rat mammary carcinoma model (≥90% tumor growth reduction) [6] and its documented clinical response rates (30% post-tamoxifen, 23% vs. AG) [7] support its use as a benchmark compound for evaluating novel therapeutics or combination strategies in this indication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Vorozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.